5,5-Dimethyl-1,3-dioxane-2-ethanol

Description

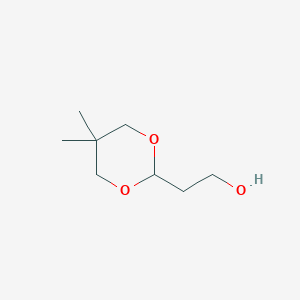

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGOOWUTSBFURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400606 | |

| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116141-68-5 | |

| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5,5 Dimethyl 1,3 Dioxane 2 Ethanol

Reactions Involving the Ethanol (B145695) Side Chain

The terminal hydroxyl group of the ethanol side chain is a primary alcohol, which imparts reactivity typical of this functional group, including oxidation, reduction, and substitution.

Functional Group Interconversions (e.g., Oxidation, Reduction, Substitution)

The primary alcohol moiety of 5,5-Dimethyl-1,3-dioxane-2-ethanol can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org Mild oxidizing agents are selective for the formation of the corresponding aldehyde, 2-(5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde. Conversely, strong oxidizing agents lead to the formation of 2-(5,5-dimethyl-1,3-dioxan-2-yl)acetic acid. libretexts.org

A variety of modern and classical reagents can be employed for these transformations. uhamka.ac.id For instance, oxidation to the aldehyde can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation protocols. thieme-connect.de For the conversion to a carboxylic acid, stronger oxidants such as potassium permanganate (B83412) or chromium trioxide are typically used. An efficient and environmentally benign method involves the use of aqueous hydrogen peroxide with a catalyst like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

While the hydroxyl group is the primary site for oxidation, substitution reactions can also occur. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. thieme-connect.de

Table 1: Potential Oxidation Reactions of the Ethanol Side Chain

| Transformation | Product | Typical Reagents | Reaction Conditions |

|---|---|---|---|

| Partial Oxidation | 2-(5,5-dimethyl-1,3-dioxan-2-yl)acetaldehyde | PCC, Dess-Martin periodinane, Swern Oxidation (e.g., DMSO, oxalyl chloride) | Anhydrous organic solvents (e.g., CH₂Cl₂) |

| Full Oxidation | 2-(5,5-dimethyl-1,3-dioxan-2-yl)acetic acid | KMnO₄, CrO₃, Jones reagent | Aqueous, often acidic or basic conditions; heating may be required |

| "Green" Oxidation | Aldehyde or Ketone equivalent | H₂O₂ with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Aqueous conditions |

Derivatization Strategies for Advanced Chemical Synthesis (e.g., formation of esters, ethers, or other functionalized derivatives)

The hydroxyl group serves as a key handle for derivatization, enabling the synthesis of more complex molecules. Standard esterification and etherification reactions are readily applicable.

Ester Formation: Esters can be synthesized through Fischer esterification with a carboxylic acid under acidic catalysis or by reaction with more reactive acyl chlorides or anhydrides in the presence of a base. For example, reaction with acrylic acid derivatives can yield acrylate (B77674) esters, which are valuable monomers for polymerization. prepchem.com

Ether Formation: Ether derivatives can be prepared through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A notable example is the formation of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) ether of this compound, which can serve as a protecting group for the alcohol. nih.gov

Table 2: Derivatization of the Ethanol Side Chain

| Derivative Type | Example Product | General Reagents | Key Features |

|---|---|---|---|

| Ester | 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl acetate | Acetyl chloride, Acetic anhydride, Carboxylic acid + Acid catalyst | Creates ester linkage, useful for pro-drugs or polymer synthesis. |

| Ether | 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethoxymethyl methyl ether | Alkyl halide + Strong base (e.g., NaH) | Forms stable ether linkage. |

| Silyl Ether | tert-butyldimethyl((2-(5,5-dimethyl-1,3-dioxan-2-yl)ethoxy))silane | TBDMS-Cl, Imidazole | Common protecting group strategy for alcohols. nih.gov |

Reactions of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. This reactivity is central to its use as a protecting group for 1,3-diols.

Ring-Opening Reactions and Mechanistic Studies

The 1,3-dioxane ring can be opened reductively using various reagents. A common method involves the use of a Lewis acid in combination with a hydride source, such as lithium aluminum hydride with aluminum chloride (LiAlH₄–AlCl₃). cdnsciencepub.comlookchem.com These reactions typically proceed through the formation of an intermediate oxocarbenium ion, which is then attacked by the hydride. The regioselectivity of the ring opening can be influenced by the substitution pattern on the dioxane ring and the choice of reagents. researchgate.net

Frustrated Lewis Pairs (FLPs) have also been shown to effectively open cyclic ethers like 1,4-dioxane, a reaction that proceeds via Lewis acid activation of an ether oxygen followed by nucleophilic attack. researchgate.netacs.org This methodology could potentially be applied to 1,3-dioxane systems.

Acetal Hydrolysis and Related Chemical Stability under Various Conditions

The hallmark of the acetal group is its stability in basic and neutral media and its lability in the presence of acid. orgoreview.com The acid-catalyzed hydrolysis of this compound regenerates the parent carbonyl compound (3-hydroxypropanal) and the 1,3-diol (2,2-dimethylpropane-1,3-diol). This reaction is reversible and is fundamental to the use of dioxanes as protecting groups for carbonyls or diols. wikipedia.org

The stability of the acetal bond allows for selective chemical manipulation of other parts of the molecule, such as the ethanol side chain, under basic or neutral conditions without affecting the ring structure. chemistrysteps.com In addition to chemical hydrolysis, enzymatic cleavage of the 1,3-dioxane ring has been observed in metabolic studies of related compounds, where cytochrome P450-dependent monooxygenases catalyze an oxidative ring cleavage that converts the acetal into an ester. nih.gov

Mechanisms of Chemical Transformations

The chemical transformations of this compound are governed by well-established reaction mechanisms.

Acetal Hydrolysis: The acid-catalyzed hydrolysis of the 1,3-dioxane ring typically proceeds via an A-1 or A-2 mechanism. osti.gov In the common A-1 mechanism, a rapid, reversible protonation of one of the ring oxygens occurs, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. orgoreview.comchemistrysteps.com This cation is then captured by water, and subsequent deprotonation steps lead to the formation of a hemiacetal, which further hydrolyzes to the final diol and aldehyde products. chemistrysteps.com The A-2 mechanism involves a bimolecular attack by water on the protonated acetal, which is less common but has been observed in specific systems. osti.gov

Reductive Cleavage: The reductive ring-opening with reagents like LiAlH₄ and a Lewis acid (e.g., AlCl₃) also involves the formation of an oxocarbenium ion. lookchem.com The Lewis acid coordinates to one of the oxygen atoms, facilitating the C-O bond cleavage. The resulting cation is then reduced by a hydride ion (H⁻) from LiAlH₄. Studies comparing 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that the five-membered rings are often cleaved more rapidly, which is attributed to the relative ease of forming the intermediate oxocarbenium ion. cdnsciencepub.comlookchem.com

Investigation of Reaction Intermediates and Transition States

The reactions involving this compound would proceed through various intermediates depending on the reaction type. For instance, acid-catalyzed hydrolysis of the dioxane ring, a characteristic reaction of acetals, would involve protonation of one of the dioxane oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. The stability of this intermediate is crucial for the reaction to proceed. Subsequent attack by water would lead to the formation of a hemiacetal, which would then open to release an aldehyde and 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

In reactions involving the primary alcohol, such as oxidation or esterification, the intermediates would be typical for alcohol transformations. For example, oxidation with a chromium-based reagent could involve the formation of a chromate (B82759) ester intermediate.

While direct studies on the transition states for reactions of this compound are not available, insights can be drawn from analogous systems. For instance, in the aldol (B89426) addition reactions of lithium enolates of 2,2-dimethyl-1,3-dioxan-5-ones, the stereochemical outcome is often rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the enolate, the aldehyde, and the lithium cation, which effectively predicts the observed threo-selectivity. mdpi.com

Elucidation of Kinetic and Thermodynamic Control in Reactions

The principles of kinetic and thermodynamic control are fundamental to understanding the product distribution in reactions where multiple pathways are possible. nih.govhighfine.com A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest due to a lower activation energy. nih.gov In contrast, a thermodynamically controlled reaction, usually at higher temperatures and longer reaction times, yields the most stable product. nih.govhighfine.com

For this compound, these principles would be relevant in several potential transformations. For example, in the elimination reaction of a derivative where the hydroxyl group is converted to a good leaving group, the formation of a double bond could potentially lead to either the kinetic or thermodynamic alkene product, depending on the reaction conditions.

A pertinent example of this control is observed in the deprotonation of unsymmetrical ketones, a process central to the chemistry of the analogous 1,3-dioxan-5-ones. The formation of the kinetic enolate occurs by removing the more sterically accessible but less substituted α-proton, while the thermodynamic enolate is the more substituted and generally more stable enolate. researchgate.net The choice of base, solvent, and temperature can selectively favor one enolate over the other, thus directing the outcome of subsequent reactions.

Regioselective and Stereoselective Functionalization Strategies

The presence of two distinct functional moieties in this compound—the protected diol and the primary alcohol—necessitates regioselective strategies for selective modification.

Application of Orthogonal Protecting Groups for Controlled Derivatization

Orthogonal protecting groups are essential tools in organic synthesis, allowing for the selective deprotection of one functional group in the presence of others. wikipedia.org In the case of this compound, the primary hydroxyl group can be selectively protected to allow for transformations on a less reactive part of the molecule, or to introduce a sequence of modifications.

The primary alcohol can be converted into a variety of protecting groups, such as silyl ethers, esters, or other ethers, each with specific conditions for removal that would not affect the acid-labile dioxane ring. chem-station.comjocpr.com For instance, a tert-butyldimethylsilyl (TBDMS) ether could be introduced to protect the primary alcohol. semanticscholar.org This silyl ether is stable to a wide range of reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), without cleaving the dioxane acetal. thieme-connect.de Conversely, the dioxane itself serves as a protecting group for the 1,3-diol, and it can be removed under acidic conditions that might leave a silyl ether intact. chem-station.com

This orthogonal relationship is crucial for the controlled, stepwise derivatization of the molecule.

Table 1: Examples of Orthogonal Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | TBAF; HF; Acetic Acid | Stable to base, mild acid, hydrogenolysis |

| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acidic hydrolysis (e.g., HCl) | Stable to base, nucleophiles |

| Benzyl ether | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, oxidizing/reducing agents |

| Acetate ester | Ac | Ac₂O, pyridine | Basic hydrolysis (e.g., NaOH, K₂CO₃) | Stable to mild acid, hydrogenolysis |

Control of Diastereoselectivity and Enantioselectivity in Transformations

While this compound itself is achiral, reactions at the C2 position or on a derivatized side chain can create stereocenters. Controlling the stereochemical outcome of such reactions is a key challenge in synthesis.

Studies on the related 1,3-dioxan-5-ones have demonstrated high levels of diastereoselectivity in aldol addition reactions. The lithium enolates of 2,2-dimethyl-1,3-dioxan-5-one (B43941) react with aldehydes to give predominantly the threo (or anti) aldol adducts, with diastereoselectivities sometimes exceeding 95:5. mdpi.com The use of boron enolates of 1,3-dioxan-5-ones can also lead to high anti selectivity in aldol reactions with aldehydes. nih.govwikipedia.org

Furthermore, enantioselective transformations have been achieved in this system. The deprotonation of 1,3-dioxan-5-ones bearing two different alkyl groups at the C2 position using chiral lithium amide bases can proceed with enantiomeric excesses (ee) of up to 70%. mdpi.comchem-station.com In some cases, enantioselective deprotonation of C-s symmetrical dioxanones has been accomplished with up to 90% ee using specific chiral lithium amide bases. jocpr.comnih.govnih.gov These findings highlight the potential for achieving high levels of stereocontrol in reactions of functionalized 1,3-dioxane systems.

Enolate Chemistry of Related 1,3-Dioxan-5-ones (Analogous Ring System Reactivity)

The chemistry of 1,3-dioxan-5-ones provides a valuable model for understanding the potential reactivity of derivatives of this compound where the C2-ethanol is replaced by a carbonyl group. The enolate chemistry of these ketones has been studied in detail.

Deprotonation Studies and Generation of Lithium Enolates

The generation of enolates from 1,3-dioxan-5-ones has been a subject of investigation. It has been established that these ketones can be deprotonated using strong bases like lithium diisopropylamide (LDA). mdpi.comwikipedia.org However, a competing reaction is the reduction of the carbonyl group by hydride transfer from the LDA, which yields the corresponding 1,3-dioxan-5-ols. mdpi.com

This reduction can be minimized by employing Corey's internal quench procedure to form silyl enol ethers. The tendency for reduction is also less pronounced in 2,2-dialkyldioxanones (ketals) compared to 2-alkyldioxanones (acetals). mdpi.com When the lithium enolates of 2,2-dimethyl-1,3-dioxan-5-one are quenched with water, self-aldol products have been observed in significant amounts, indicating the high reactivity of the generated enolate. mdpi.com

Table 2: Deprotonation of 2,2-dimethyl-1,3-dioxan-5-one with LDA

| Solvent | Reduction Product Yield | Self-Aldol Product Yield |

| THF | 5% | up to 64% |

| Et₂O | 17% | Substantial |

| (Data sourced from reference mdpi.com) |

Lack of Specific Research Data Precludes Article Generation

A comprehensive search for scientific literature detailing the chemical reactivity and transformation pathways of this compound has revealed a significant gap in available research. Specifically, there is a lack of published studies focusing on the carbonyl group reactivity—such as aldol reactions and nucleophilic additions—and the enantioselective deprotonation with chiral lithium amide bases for this particular compound.

While general principles of organic chemistry suggest that the hydroxyl group of this compound could be oxidized to an aldehyde, which would then be susceptible to carbonyl group reactions, and that the C-2 proton of the dioxane ring could potentially be removed by a strong base, no specific experimental data, detailed research findings, or data tables for these transformations involving this compound could be located in the surveyed scientific literature.

The existing research on related compounds, such as other dioxane derivatives or different types of acetals, does not provide the specific information required to generate a scientifically accurate and detailed article strictly adhering to the requested outline for this compound. Therefore, in the absence of direct and specific research on this compound's reactivity in the specified transformations, it is not possible to generate the requested article.

Advanced Spectroscopic Characterization Techniques for 5,5 Dimethyl 1,3 Dioxane 2 Ethanol

High-Resolution NMR Techniques (e.g., 2D NMR, NOESY, COSY, Heteronuclear Correlation Spectroscopies)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides the foundational data for the structural elucidation of 5,5-Dimethyl-1,3-dioxane-2-ethanol. While standard 1D ¹H and ¹³C NMR offer initial insights, 2D NMR techniques are crucial for confirming the precise atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra provide characteristic signals for the different chemical environments within the molecule. The gem-dimethyl groups on the dioxane ring, the methylene (B1212753) groups of the ring and the ethanol (B145695) side chain, and the methine proton on the acetal (B89532) carbon all show distinct chemical shifts. nih.gov

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~0.7 - 1.2 | ~22 |

| C(CH₃)₂ | Not Applicable | ~30 |

| O-CH₂ (axial & equatorial) | ~3.4 - 3.7 | ~71 |

| CH-O | ~4.6 - 4.8 | ~101 |

| CH₂-CH₂OH | ~1.8 - 2.0 | ~35 |

| CH₂-OH | ~3.7 - 3.9 | ~60 |

| OH | Variable | Not Applicable |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for similar structures and publicly available spectra. nih.govpitt.edu |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation technique is used to identify proton-proton couplings. For this compound, COSY spectra would show correlations between the methine proton of the dioxane ring (H-2) and the adjacent methylene protons of the ethanol side chain (H-α). Further correlation would be seen between the α- and β-methylene protons of the side chain (H-α and H-β). It would also reveal the coupling between the axial and equatorial protons on the C4 and C6 positions of the dioxane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methine proton signal around 4.7 ppm to the acetal carbon signal around 101 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular framework. Key HMBC correlations would include the gem-dimethyl protons showing a correlation to the C4, C5, and C6 carbons of the dioxane ring, and the methine proton (H-2) showing correlations to the C4, C6, and the α-carbon of the ethanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In the case of this compound, which exists in a chair conformation, NOESY can distinguish between axial and equatorial protons on the dioxane ring and show through-space interactions between the ethanol side chain and the ring protons. researchgate.net

Advanced Mass Spectrometry Approaches (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry Fragmentation Analysis)

Advanced mass spectrometry (MS) techniques provide precise molecular weight and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS accurately determines the mass of the parent ion, allowing for the calculation of its elemental formula. For this compound (C₈H₁₆O₃), the exact mass is a critical piece of identifying data. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight (Monoisotopic) | 160.109944368 Da |

| Molecular Weight (Average) | 160.21 g/mol |

| Data sourced from PubChem. nih.govscbt.com |

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is like a fingerprint for the molecule. The NIST Mass Spectrometry Data Center provides MS/MS data for this compound. nih.gov The fragmentation of the [M+H]⁺ ion (precursor m/z 161.1172) leads to characteristic product ions, which correspond to the loss of specific functional groups, aiding in structural confirmation. nih.gov Common fragmentation pathways would involve the loss of water (H₂O), formaldehyde (B43269) (CH₂O), or the entire ethanol side chain.

| Precursor Ion (m/z) | Product Ions (m/z) | Likely Neutral Loss |

| 161.1172 | 143.1 | H₂O |

| 161.1172 | 131.2 | CH₂O |

| 161.1172 | 87.2 | C₃H₇O₂ (Side chain fragment) |

| Note: Data sourced from NIST via PubChem. nih.gov |

Vibrational Spectroscopy Beyond Basic IR (e.g., Raman Spectroscopy)

While Infrared (IR) spectroscopy is useful for identifying functional groups, Raman spectroscopy provides complementary vibrational information. nih.gov For this compound, Raman is particularly effective for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum.

Key features in the Raman spectrum would include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region from the methyl and methylene groups.

Ring Vibrations: Characteristic "breathing" and stretching modes of the dioxane ring structure. The symmetric vibrations of the C-O-C bonds would be particularly Raman active.

Skeletal Vibrations: Bending and rocking modes of the carbon skeleton below 1500 cm⁻¹.

The primary difference from a standard IR spectrum is the intensity of the signals. The O-H stretch of the alcohol would be prominent in both, but the symmetric stretches of the carbon backbone and the gem-dimethyl group are typically stronger and more defined in the Raman spectrum.

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy) for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound is a saturated compound, lacking conjugated π-systems or strong chromophores. Consequently, it is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). The observable transitions would be high-energy n→σ* and σ→σ* transitions, which occur in the far-UV region (below 200 nm). Therefore, UV-Vis spectroscopy is not a primary technique for qualitative identification of this compound but could be employed for quantitative analysis if a suitable wavelength for detection is established or if the molecule is derivatized with a UV-active group.

Hyphenated Techniques for Mixture Analysis and Trace Detection (e.g., GC-MS/MS)

Hyphenated techniques are powerful tools for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like this compound.

In industrial settings, such as the production of powder-coating polyesters, GC-MS has been used to identify by-products from process water, including this compound. researchgate.netresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each separated compound based on its mass spectrum.

For trace detection, a more advanced technique like GC-MS/MS would be employed. By using a tandem mass spectrometer, specific precursor-to-product ion transitions can be monitored (Selected Reaction Monitoring, SRM), which dramatically increases selectivity and sensitivity, allowing for the quantification of the compound even in very complex matrices with high background noise. acs.org

Spectroscopic Analysis of Derivatized Forms and Reaction Intermediates

The spectroscopic analysis of derivatives or reaction intermediates is crucial for understanding reaction mechanisms and for analytical purposes.

Derivatized Forms: To improve volatility for GC analysis or to introduce a chromophore for UV-Vis detection, this compound can be derivatized. A common derivative is the tert-butyldimethylsilyl (TBDMS) ether, formed by reacting the hydroxyl group with a silylating agent. nih.gov

Spectroscopic changes upon derivatization would include:

NMR: The appearance of new signals in the ¹H NMR spectrum for the tert-butyl (~0.9 ppm) and dimethylsilyl (~0.1 ppm) groups. The signal for the methylene group adjacent to the oxygen (formerly the alcohol) would shift downfield.

Mass Spectrometry: A significant increase in the molecular weight corresponding to the addition of the TBDMS group (C₆H₁₅Si). The mass spectrum would also show a characteristic isotopic pattern for silicon and new fragmentation pathways involving the silyl (B83357) group.

Reaction Intermediates: The formation of this compound itself involves reaction intermediates. For example, its synthesis can occur from the reaction of neopentyl glycol with 3-hydroxypropanal (B37111) or its equivalent. researchgate.net Spectroscopic techniques would be essential to monitor the reaction, identify any transient species, and confirm the structure of the final product. For instance, in the synthesis of related 1,3-dioxan-5-ones, NMR is used to confirm the structure of intermediates at each step of the reaction sequence. chemicalbook.comgoogle.com

Applications in Chemical Synthesis and Materials Science Research

Role as Versatile Reagents and Building Blocks in Complex Organic Synthesis

5,5-Dimethyl-1,3-dioxane-2-ethanol serves as a significant building block in organic synthesis, primarily due to its distinct functional groups that can be selectively modified to create more complex molecular architectures. rsc.orgnih.gov The dioxane portion of the molecule is a cyclic acetal (B89532), which acts as a protecting group for the 1,3-diol, neopentyl glycol. This protection allows chemists to perform reactions on the primary hydroxyl group of the ethanol (B145695) side-chain without affecting the diol.

The presence of the free primary alcohol allows for a range of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. nih.gov Following these transformations, the dioxane ring can be selectively removed under acidic conditions to liberate the 1,3-diol functionality for further reactions. This strategic protection and deprotection sequence makes the compound a versatile reagent for the synthesis of complex molecules where control over reactive functional groups is crucial. nih.gov

Intermediates for the Synthesis of Functionalized Organic Molecules

The compound is a key intermediate in the creation of a variety of functionalized organic molecules, finding use in polymers, specialty chemicals, and advanced materials. rsc.org

One of the most significant applications of 1,3-diols, the core structure of this compound, is in the synthesis of polymer monomers, particularly six-membered cyclic carbonates like 1,3-dioxan-2-ones. enamine.net These cyclic carbonates are crucial monomers for producing biodegradable and biocompatible aliphatic polycarbonates and polyurethanes, which have applications in the biomedical field. enamine.netacs.org

The direct synthesis of cyclic carbonates from 1,3-diols and carbon dioxide (CO₂) is a thermodynamically challenging reaction due to the formation of water as a by-product. nsf.gov However, various catalytic systems have been developed to overcome this limitation and facilitate the carboxylative cyclization under milder conditions. enamine.netnsf.govnih.gov For instance, researchers have successfully used cerium oxide (CeO₂) catalysts with a dehydrating agent or organocatalysts like 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) to produce substituted cyclic carbonates from 1,3-diols at atmospheric pressure and room temperature. enamine.netnih.gov

The table below summarizes research findings on the synthesis of cyclic carbonates from various 1,3-diols, illustrating the general approach for which derivatives of this compound would be relevant precursors.

| Catalyst System | Diol Substrate | Conditions | Product | Yield | Reference |

| CeO₂ / 2-cyanopyridine | Substituted 1,3-diols | 5 MPa CO₂, 100-140°C | Substituted 1,3-dioxan-2-ones | Good to Excellent | enamine.net |

| DBU / Tosyl Chloride | Substituted 1,3-diols | 1 atm CO₂, Room Temp | Substituted 1,3-dioxan-2-ones | Moderate to Good | nih.gov |

| Heterocyclic Carbenes | Various 1,2- and 1,3-diols | 1 atm CO₂, 90°C | Cyclic Carbonates | Good | nsf.gov |

| Immobilized Lipase B | 1,3-Propanediol | Organic Solvent | 1,3-Dioxan-2-one (TMC) | - | acs.org |

This table presents examples of cyclic carbonate synthesis from 1,3-diols, the class of compounds to which the core structure of this compound belongs.

The versatile structure of this compound makes it an intermediate in the synthesis of various specialty chemicals. rsc.org Its derivatives are explored for potential biological activities, such as antimicrobial and antifungal properties. nih.gov The ability to modify the hydroxyl group allows for the creation of a library of derivatives, including esters and ethers, which can be screened for use in diverse applications, including as additives or performance-enhancing molecules in various formulations.

The neopentyl glycol core of this compound is well-known for imparting durability, thermal stability, and resistance to hydrolysis in polymers. This makes the compound and its derivatives valuable in the formulation of advanced materials, including polyester (B1180765) and alkyd resins used in high-performance coatings and adhesives. rsc.orgnih.gov A study investigating the by-products of powder coating polyester resin synthesis identified this compound, confirming its relevance and formation during the manufacturing processes of such materials. acs.org The unique structure contributes to desirable properties like flexibility and durability in the final polymer products. nih.gov

While this compound is itself an achiral molecule, its structural motif is relevant to the synthesis of optically active compounds. The 1,3-dioxane (B1201747) ring is a common feature in synthetic chemistry used to protect 1,3-diols while stereocenters are introduced elsewhere in the molecule. For example, the protection of meso-tartrates as dioxane derivatives is a key step in the synthesis of chiral building blocks for carbocyclic nucleosides.

The field of asymmetric synthesis often employs chiral catalysts and building blocks to create enantiomerically pure products. nih.gov Dioxane structures can be part of chiral ligands or intermediates in these complex syntheses. Although direct application of this compound in a specific enantioselective synthesis is not prominently documented, its fundamental structure serves as a scaffold that can be functionalized and elaborated into more complex, chiral molecules. The principles of asymmetric synthesis, such as catalytic enantioselective additions to ketones or the use of chiral building blocks derived from inexpensive starting materials, provide a framework for the potential use of such dioxane derivatives in creating optically active structures.

Research in Chemical Standards and Analytical Reference Materials

This compound is commercially available from various chemical suppliers and is characterized by a unique CAS Registry Number (116141-68-5). nih.govmdpi.com Its well-defined chemical structure, molecular weight, and availability of analytical data (such as NMR and mass spectrometry data) make it suitable for use as a chemical standard or analytical reference material. mdpi.com In research contexts, such as the study of by-products in industrial polymerization processes, this compound can serve as a reference standard for the unambiguous identification and quantification of its presence in complex mixtures via techniques like Gas Chromatography-Mass Spectrometry (GC-MS). acs.org

Future Research Directions and Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methods often rely on traditional protection-deprotection strategies, which can be inefficient. The future of synthesizing 5,5-dimethyl-1,3-dioxane-2-ethanol and its derivatives lies in developing greener, more atom-economical pathways. One notable area of interest is its formation as a by-product in the production of powder-coating polyesters, particularly those using organotin catalysts. researchgate.net Research into optimizing and isolating this compound from industrial waste streams could represent a significant step towards a circular chemical economy.

Future research should focus on:

Catalytic Acetalization: Investigating novel catalysts (e.g., solid acids, metal-organic frameworks) for the direct condensation of 3-hydroxy-2,2-dimethylpropanal (B31169) with ethylene (B1197577) glycol or the reaction of neopentyl glycol with 3-hydroxypropionaldehyde derivatives. This would minimize waste and avoid harsh acidic conditions.

Biocatalysis: Employing enzymes for the selective synthesis of the dioxane structure, offering high selectivity under mild conditions.

One-Pot Syntheses: Designing multi-component reactions where the dioxane ring is formed and the ethanol (B145695) side chain is functionalized in a single synthetic operation, thereby reducing solvent use, energy consumption, and purification steps. An example could be adapting strategies for ethanol synthesis from CO2 and ethers, which has been shown to be effective with Ru-Co bimetallic catalysts. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dual functionality of this compound—a masked diol and a reactive primary alcohol—opens avenues for exploring novel chemical transformations. The dioxane ring itself, while generally stable, can participate in ring-opening reactions under specific catalytic conditions, and the hydroxyl group is a prime site for derivatization.

Key research opportunities include:

Ring-Opening Polymerization (ROP): While cyclic esters and lactones are common monomers for ROP, investigating the controlled ring-opening of the dioxane moiety could lead to new classes of polyethers with unique properties.

Catalytic Oxidation and Reduction: Moving beyond stoichiometric reagents like potassium permanganate (B83412) or lithium aluminum hydride, future work should explore catalytic systems for the selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, or its reduction.

Cross-Coupling Reactions: Transforming the alcohol into a suitable leaving group (e.g., tosylate, halide) would enable its use in various cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of diverse molecular fragments. acs.orgacs.org The dioxane moiety can act as a directing group or a stable structural element in these transformations.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to accelerate research by predicting reactivity, modeling reaction mechanisms, and designing new materials in silico. Applying these methods to the this compound system can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Conformational Analysis: Modeling the conformational landscape of the dioxane ring and its derivatives to understand how its three-dimensional structure influences reactivity and interactions with catalysts or biological targets.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate transition state energies and reaction barriers for potential transformations. acs.org This can help in understanding the regioselectivity and stereoselectivity of reactions and in designing more efficient catalysts.

Material Property Prediction: Simulating the properties of polymers and other functional materials derived from this compound scaffolds. This includes predicting mechanical strength, thermal stability, and electronic properties, thereby streamlining the development of new materials.

Integration with High-Throughput Experimentation for Reaction Optimization

High-Throughput Experimentation (HTE) has revolutionized process development by enabling the rapid screening of numerous reaction conditions in parallel. acs.org Applying HTE to reactions involving this compound can significantly accelerate the discovery of optimal synthetic protocols.

A typical HTE workflow for optimizing a reaction (e.g., the esterification of the primary alcohol) would involve:

Plate-Based Reaction Setup: Using automated liquid handlers to dispense the dioxane substrate, a library of potential acyl donors, various catalysts, and different solvents into the wells of a microtiter plate.

Parallel Reaction Execution: Subjecting the plate to controlled heating and stirring.

Rapid Analysis: Employing techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to quickly analyze the outcome of each reaction, quantifying product yield and purity. acs.org

This approach allows for the efficient mapping of vast reaction parameter spaces, identifying the ideal combination of catalyst, solvent, temperature, and reactants to maximize yield and minimize by-products.

Table 1: Example HTE Parameter Screening for Functionalization of this compound.

Design and Synthesis of New Functional Materials Utilizing this compound Scaffolds

The inherent structure of this compound makes it an attractive building block (synthon) for creating a variety of functional materials. The neopentyl glycol core imparts thermal and chemical stability, while the reactive hydroxyl group provides a handle for polymerization or attachment to other molecules.

Future research in this area could explore:

Polyester (B1180765) and Polycarbonate Synthesis: The diol, unmasked after acidic hydrolysis of the dioxane, can be used as a monomer in condensation polymerizations. The gem-dimethyl group is known to enhance the stability and solubility of polymers.

Functional Coatings and Resins: By functionalizing the ethanol side chain with polymerizable groups (e.g., acrylates, epoxides), the molecule can be incorporated into cross-linked networks for coatings, adhesives, and composites. Its presence in polyester coating by-products suggests its compatibility with such systems. researchgate.net

Liquid Crystals: The rigid dioxane ring could serve as a core mesogenic unit. Synthesis of derivatives with long alkyl chains or other anisotropic groups attached to the ethanol moiety could lead to novel liquid crystalline materials.

Pharmaceutical Scaffolds: The gem-dimethyl group is a stable isostere for other chemical groups and can improve pharmacokinetic properties. acs.org The dioxane scaffold could be used to build complex molecules for medicinal chemistry research.

Mentioned Compounds

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.21 g/mol | |

| Boiling Point | 55–63°C (0.1 Torr) | |

| Density (25°C) | 1.031 g/mL | |

| Refractive Index (n²⁰/D) | 1.45 |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Dimedone derivatives | Over-oxidation | Use milder oxidizing agents (e.g., NaBH₄) |

| Ring-opened products | Acid hydrolysis | Optimize catalyst concentration () |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.